molecular formula C15H11N7O2 B4473101 N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide

N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide

Cat. No.: B4473101
M. Wt: 321.29 g/mol
InChI Key: JSSOMGHAGGNVJG-UHFFFAOYSA-N
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Description

This compound, with its intricate structure, exhibits a wide range of chemical properties that make it a point of interest in various fields of scientific research. It is derived from pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine, a class known for its biological activities, enhanced by the isonicotinamide group which potentially lends pharmacological attributes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide typically involves a multi-step process:

  • Step 1: Formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core.

  • Step 2: Introduction of the methyl group at the 8th position using appropriate methylating agents.

  • Step 3: Oxidation to form the 6-oxo functionality, typically using oxidizing agents like KMnO₄.

  • Step 4: Coupling with isonicotinamide under suitable conditions, often using peptide-coupling reagents such as EDC or DCC.

Industrial Production Methods: Industrial production may adopt similar routes but often streamlined for cost efficiency and yield optimization, typically involving:

  • Utilization of continuous flow reactors to control reaction conditions tightly.

  • Optimization of solvent systems to enhance reaction rates and purity.

  • Employment of scalable oxidation and coupling techniques.

Chemical Reactions Analysis

Types of Reactions: This compound engages in various chemical reactions:

  • Oxidation: The 6-oxo group can undergo further oxidation under strong oxidative conditions.

  • Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like NaBH₄.

  • Substitution: The isonicotinamide moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:
  • Oxidation: KMnO₄, H₂O₂ under acidic or basic conditions.

  • Reduction: NaBH₄, LiAlH₄ in protic or aprotic solvents.

  • Substitution: Nucleophiles like amines, thiols in the presence of base catalysts.

Major Products:
  • Oxidized derivatives with multiple oxo groups.

  • Reduced derivatives featuring hydroxyl functionalities.

  • Substituted products with varied nucleophilic groups replacing parts of the isonicotinamide ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is valued for its versatile reactivity, serving as a starting material for synthesizing complex molecules.

Biology: Its derivatives are explored for antibacterial and antifungal properties, owing to the triazolopyrimidine backbone known for bioactivity.

Medicine: Potential pharmacological applications include anti-inflammatory and anticancer properties, attributed to its ability to interact with specific biological targets.

Industry: In industry, it can be used in material science for the development of novel polymers or as a building block for complex organic syntheses.

Mechanism of Action

The exact mechanism of action varies depending on its application, but general pathways include:

  • Interaction with Enzymes: It may inhibit enzymes by binding to active sites.

  • Modulation of Receptors: It can modulate receptor activity, either agonistically or antagonistically, affecting cellular processes.

  • Pathway Involvement: It might influence signal transduction pathways, thereby altering cellular responses.

Comparison with Similar Compounds

Unique Features: N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide is distinguished by the specific arrangement of its functional groups, which imparts unique reactivity and biological activity.

Similar Compounds:
  • Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine: Shares the core structure but lacks the specific modifications.

  • Nicotinamide derivatives: Similar pharmacological properties but different backbone structures.

  • Other triazolopyrimidines: Varied functional groups providing different biological and chemical properties.

Properties

IUPAC Name

N-(12-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7O2/c1-9-6-12-11(7-17-15-18-8-19-22(12)15)14(24)21(9)20-13(23)10-2-4-16-5-3-10/h2-8H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSOMGHAGGNVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NC3=NC=NN23)C(=O)N1NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide
Reactant of Route 2
Reactant of Route 2
N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide
Reactant of Route 3
N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide
Reactant of Route 4
N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide
Reactant of Route 5
N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide
Reactant of Route 6
Reactant of Route 6
N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide

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